Cas no 799764-07-1 (PKCζ Pseudosubstrate Inhibitor)

PKCζ Pseudosubstrate Inhibitor structure
799764-07-1 structure
Product Name:PKCζ Pseudosubstrate Inhibitor
CAS-nummer:799764-07-1
MF:C68H130N30O9
MW:1512
CID:2090721
PubChem ID:137699841
Update Time:2025-06-08

PKCζ Pseudosubstrate Inhibitor Chemische en fysische eigenschappen

Naam en identificatie

    • ?PKCζ Pseudosubstrate Inhibitor NEW
    • ​PKCζ Pseudosubstrate Inhibitor NEW
    • L-seryl-L-isoleucyl-L-tyrosyl-L-arginyl-L-arginylglycyl-L-alanyl-L-arginyl-L-arginyl-L-tryptophyl-L-arginyl-L-lysyl-L-leucine
    • CID 137699841
    • PKCζ Pseudosubstrate Inhibitor
    • PKC.zeta. Pseudosubstrate Inhibitor
    • Pseudosubstrate Inhibitor
    • PKCζ Pseudosubstrate Inhibitor (Protein Kinase Cζ Pseudosubstrate Inhibitor)
    • L-Leucine, L-seryl-L-isoleucyl-L-tyrosyl-L-arginyl-L-arginylglycyl-L-alanyl-L-arginyl-L-arginyl-L-tryptophyl-L-arginyl-L-lysyl-
    • PKCzeta Pseudosubstrate Inhibitor
    • Protein Kinase Czeta Pseudosubstrate Inhibitor
    • 799764-07-1
    • Inchi: 1S/C68H130N30O9/c1-5-43(4)56(92-36-45(70)41-99)39-82-31-32-84-47(16-11-25-86-65(73)74)38-90-46(15-10-24-85-64(71)72)37-81-29-30-83-40-57(100)93-50(20-12-26-87-66(75)76)58(101)95-53(22-14-28-89-68(79)80)60(103)97-54(34-44-35-91-49-18-7-6-17-48(44)49)62(105)96-52(21-13-27-88-67(77)78)59(102)94-51(19-8-9-23-69)61(104)98-55(63(106)107)33-42(2)3/h6-7,17-18,31,35,40,42-43,45-47,50-56,81-84,90-92,99H,5,8-16,19-30,32-34,36-39,41,69-70H2,1-4H3,(H,93,100)(H,94,102)(H,95,101)(H,96,105)(H,97,103)(H,98,104)(H,106,107)(H4,71,72,85)(H4,73,74,86)(H4,75,76,87)(H4,77,78,88)(H4,79,80,89)/t43-,45+,46-,47-,50-,51-,52-,53-,54-,55-,56+/m0/s1
    • InChI-sleutel: SKRXKMHPFNOGGU-JBZCIANGSA-N
    • LACHT: OC[C@@H](CN[C@H](CN[CH]CN[C@@H](CCC/N=C(\N)/N)CN[C@H](CNCCN[CH]C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@H](C(=O)O)CC(C)C)=O)CCCCN)=O)CCC/N=C(\N)/N)=O)CC1=CNC2C=CC=CC1=2)=O)CCC/N=C(\N)/N)=O)CCC/N=C(\N)/N)=O)CCC/N=C(\N)/N)[C@@H](C)CC)N |^1:8,27|

Berekende eigenschappen

  • Exacte massa: 1511.06370585g/mol
  • Monoisotopische massa: 1511.06370585g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 27
  • Aantal waterstofbondacceptatoren: 22
  • Zware atoomtelling: 107
  • Aantal draaibare bindingen: 62
  • Complexiteit: 2700
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 11
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 694
  • XLogP3: -8.7

Experimentele eigenschappen

  • Dichtheid: 1.48±0.1 g/cm3(Predicted)
  • Oplosbaarheid: DMF: 20 mg/ml; DMSO: 30 mg/ml; PBS (pH 7.2): 10 mg/ml

PKCζ Pseudosubstrate Inhibitor Prijsmeer >>

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